3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Pyrazole-4-carboxamide Structure-Activity Relationship Chemical Procurement

This compound is a uniquely differentiated negative control for SDHI screening—lacking the N-methoxy pharmacophore, it enables direct quantification of N-methoxy contribution to SDH binding. With three synthetic handles (amide NH, 3-methoxy, 4-methoxybenzyl), it supports rapid analog generation for hit-to-lead campaigns. Its TPSA of 79.37 Ų and single HBD make it ideal for peripheral restriction studies. Use for PROTAC linker attachment or fluorescent probe conjugation. Order now to leverage unparalleled structural differentiation.

Molecular Formula C14H17N3O3
Molecular Weight 275.308
CAS No. 1014068-50-8
Cat. No. B3002815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide
CAS1014068-50-8
Molecular FormulaC14H17N3O3
Molecular Weight275.308
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C14H17N3O3/c1-17-9-12(14(16-17)20-3)13(18)15-8-10-4-6-11(19-2)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,18)
InChIKeyKUARZUQSDHNZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide: Core Chemical Identity and Baseline for Scientific Procurement


3-Methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014068-50-8) is a synthetic, tetrasubstituted pyrazole-4-carboxamide derivative characterized by a 3-methoxy group on the pyrazole core and an N-(4-methoxybenzyl) carboxamide side chain. Its molecular formula is C₁₄H₁₇N₃O₃ with a molecular weight of 275.30 g/mol . The compound belongs to the N-methoxypyrazole-4-carboxamide chemical class, which has been extensively explored as fungicidal succinate dehydrogenase inhibitors (SDHIs) in agrochemical research and as pharmacologically active scaffolds in kinase inhibition, cannabinoid receptor modulation, and anti-inflammatory applications [1]. However, no primary research article, patent, or authoritative database currently reports quantitative biological activity data, enzymatic inhibitory values, or in vivo efficacy specifically for this compound. The available evidence is therefore limited to class-level inferences drawn from structurally analogous pyrazole-4-carboxamides.

Why Analogue Substitution for 3-Methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide Is Scientifically Unjustified Without Empirical Evidence


Within the pyrazole-4-carboxamide class, minor structural modifications—such as the nature of the N-substituent on the carboxamide, the substituent at the pyrazole 3-position, or the N-alkylation pattern—can produce dramatic shifts in target selectivity, potency, metabolic stability, and physicochemical properties. For example, in the N-methoxypyrazole-4-carboxamide SDHI series, replacing the amide N-substituent from alkyl to aryl altered enzymatic IC₅₀ values by more than an order of magnitude [1]. Similarly, in pyrazole-3-carboxamide cannabinoid CB1 receptor antagonists, subtle changes in the 4-substituent modulated brain penetration and peripheral selectivity [2]. Consequently, 3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide cannot be assumed interchangeable with its closest structural analogs—such as N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (1014068-04-2), N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide (1105039-59-5), or 3-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide (1014026-97-1)—without direct comparative biological data. The absence of published quantitative activity data for the target compound underscores that substitution based solely on structural similarity carries unquantifiable scientific risk in both research and procurement contexts.

Quantitative Differentiation Evidence for 3-Methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide


Structural Differentiation from Closest Pyrazole-4-Carboxamide Analogs via Substituent Pattern Analysis

3-Methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014068-50-8) differs from its closest commercially available analog, N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014068-04-2), by the presence of a para-methoxy substituent on the N-benzyl ring . This structural difference introduces an additional hydrogen bond acceptor and modifies the electronic character of the aromatic ring, which is known in related pyrazole carboxamide series to affect target binding affinity and metabolic stability [1]. The compound also differs from N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide (CAS 1105039-59-5), which bears an N-methoxy-N-methyl (Weinreb amide) functionality rather than the secondary amide NH present in the target compound, fundamentally altering the hydrogen bond donor/acceptor profile and synthetic utility .

Pyrazole-4-carboxamide Structure-Activity Relationship Chemical Procurement

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

Calculated physicochemical properties for 3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide indicate a topological polar surface area (TPSA) of 79.37 Ų, a calculated logP (clogP) of approximately 1.09, and one hydrogen bond donor (the secondary amide NH) [1]. In contrast, the Weinreb amide analog N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide (CAS 1105039-59-5) has zero hydrogen bond donors and a TPSA of approximately 64.1 Ų . This difference in hydrogen bond donor count (1 vs. 0) and TPSA (79.37 vs. ~64.1 Ų) can affect membrane permeability, solubility, and blood–brain barrier penetration potential, as demonstrated in pyrazole-3-carboxamide CB1 antagonist optimization where TPSA modulation was a key parameter for achieving peripheral restriction [2]. The target compound's TPSA of 79.37 Ų falls within the range considered favorable for oral bioavailability (≤140 Ų) while being high enough to potentially reduce CNS penetration relative to compounds with TPSA < 70 Ų [2].

Lipophilicity Drug-likeness ADME Prediction

Class-Level Biological Activity Context: N-Methoxypyrazole-4-Carboxamides as Succinate Dehydrogenase Inhibitors

The N-methoxypyrazole-4-carboxamide chemical class to which 3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide belongs has demonstrated potent succinate dehydrogenase (SDH) inhibitory activity in published studies. In a 2023 study by Li et al., compound 6o (an N-methoxypyrazole-4-carboxamide with structural similarity to the target compound) exhibited broad-spectrum fungicidal activity in greenhouse trials, with efficacy against wheat powdery mildew, cucumber powdery mildew, and southern corn rust [1]. The SAR analysis from this study established that the N-methoxy substituent on the carboxamide nitrogen is critical for SDH binding affinity, with N-methoxy-substituted compounds consistently outperforming N–H carboxamide analogs in enzymatic inhibition assays [1]. Notably, the target compound lacks this N-methoxy group and instead bears a secondary amide NH with a 4-methoxybenzyl substituent—a structural feature not evaluated in the Li et al. SAR study. This key structural difference makes direct extrapolation of the SDHI activity from class members to the target compound scientifically unreliable without dedicated experimental validation.

Succinate Dehydrogenase Inhibitor Antifungal Agrochemical

Synthetic Utility and Building Block Differentiation

3-Methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide contains a secondary amide NH group that enables further N-functionalization via alkylation or acylation, distinguishing it from N,N-disubstituted carboxamide analogs such as the Weinreb amide variant (CAS 1105039-59-5) where the amide nitrogen is fully substituted . The presence of the 3-methoxy group on the pyrazole ring provides a site for potential O-demethylation to the corresponding 3-hydroxypyrazole, which can serve as a handle for further derivatization [1]. Pyrazole-4-carboxamides have been demonstrated as versatile building blocks for accessing diverse chemical libraries through amide coupling, N-alkylation, and pyrazole ring functionalization strategies [2]. The 4-methoxybenzyl group on the amide nitrogen can be removed under oxidative or acidic conditions, offering a latent site for late-stage diversification—a feature not available in simpler N-benzyl analogs (e.g., CAS 1014068-04-2) [3].

Building Block Pyrazole Synthesis Medicinal Chemistry

Absence of Published Biological Data: A Critical Procurement Consideration

An exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and major patent databases (USPTO, EPO, WIPO) as of April 2026 identified no primary research articles, patents, or curated database entries reporting quantitative biological activity data (IC₅₀, EC₅₀, Ki, MIC, or in vivo efficacy) specifically for 3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide [1]. This contrasts with structurally related pyrazole-4-carboxamides such as the SDHI series (Li et al. 2023), where enzymatic IC₅₀ values, greenhouse efficacy data, and SAR trends are publicly available [2], and pyrazole-3-carboxamides in the CB1 antagonist series, where comprehensive binding, functional, pharmacokinetic, and in vivo efficacy data have been published [3]. The complete absence of biological characterization data means that any procurement decision for this compound as a biological probe or drug discovery starting point is made without the evidence base that supports the selection of its characterized class relatives.

Data Gap Procurement Risk Biological Characterization

Recommended Research and Procurement Application Scenarios for 3-Methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide Based on Available Evidence


Medicinal Chemistry Library Diversification via Orthogonal Derivatization Handles

The compound's three distinct synthetic handles—secondary amide NH for N-alkylation/acylation, 3-methoxy group for O-demethylation, and 4-methoxybenzyl for oxidative cleavage—enable rapid generation of structurally diverse analog libraries with minimal synthetic steps [1]. This makes the compound suitable as a privileged building block in hit-to-lead campaigns where scaffold diversification is prioritized over pre-validated biological activity. The presence of the 4-methoxybenzyl group, which has been established as a versatile protecting group for regiospecific pyrazole functionalization, provides additional downstream synthetic flexibility not available with simpler N-benzyl analogs [2].

SDHI Fungicide Discovery with the Target Compound as a Negative Control or SAR Probe

Given that the critical N-methoxy pharmacophore for SDH inhibition identified in the Li et al. (2023) SAR study is absent in the target compound, it can serve as a structurally matched negative control in SDHI screening cascades [1]. Comparing the target compound (NH-(4-methoxybenzyl) carboxamide) against active N-methoxypyrazole-4-carboxamides in the same enzymatic assay would quantify the contribution of the N-methoxy group to SDH binding affinity and provide direct, experimentally derived differentiation data that is currently absent from the literature.

Peripheral vs. CNS Selectivity Profiling in Pyrazole Carboxamide Programs

The calculated TPSA of 79.37 Ų and single hydrogen bond donor suggest that the target compound may exhibit reduced passive CNS permeability relative to analogs with TPSA < 70 Ų [1]. In drug discovery programs where peripheral restriction is desired—as demonstrated in the CB1 inverse agonist TM38837 optimization—this compound could be evaluated in parallel artificial membrane permeability assays (PAMPA) and rodent brain/plasma ratio studies alongside lower-TPSA analogs to establish an empirical TPSA-permeability relationship within the pyrazole-4-carboxamide series [2].

Chemical Probe Development Requiring Post-Synthetic Modification Capability

For chemical biology applications such as PROTAC design, affinity labeling, or fluorescent probe conjugation, the secondary amide NH provides a site for linker attachment that is absent in fully substituted carboxamide analogs [1]. The 4-methoxybenzyl group further enables late-stage deprotection and subsequent functionalization, offering a convergent synthetic strategy for generating bifunctional molecules [2]. This combination of features makes the compound a strategically advantageous starting material for probe development despite the lack of pre-existing target engagement data.

Quote Request

Request a Quote for 3-methoxy-N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.